molecular formula C7H14N2O B13319534 2-Amino-5-methylhex-4-enamide

2-Amino-5-methylhex-4-enamide

Cat. No.: B13319534
M. Wt: 142.20 g/mol
InChI Key: KNJMIVHAIOTUGI-UHFFFAOYSA-N
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Description

2-Amino-5-methylhex-4-enamide: (CAS#: 1464939-85-2) is a chemical compound with the following properties:

  • Chemical formula: C7H14N2O
  • Molecular weight: 142.2 g/mol
  • Boiling point (predicted): 271.1±40.0 °C
  • Density (predicted): 0.998±0.06 g/cm3
  • pKa (predicted): 15.99±0.50

Preparation Methods

Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through organic chemistry methods. Researchers may explore various approaches, including:

    Amide Formation: Reacting an appropriate amine with an acid chloride or anhydride.

    Michael Addition: Utilizing a Michael acceptor (such as an α,β-unsaturated ketone) with an amine nucleophile.

Industrial Production: Industrial-scale production methods for 2-Amino-5-methylhex-4-enamide are not commonly reported. research and development in this area could yield more efficient processes.

Chemical Reactions Analysis

Reactivity: 2-Amino-5-methylhex-4-enamide can participate in several types of reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of amide derivatives.

    Reduction: Reduction of the double bond could yield saturated amine compounds.

    Substitution: Nucleophilic substitution reactions may occur at the amino group.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Ammonium salts or alkyl halides.

Major Products: The specific products formed depend on the reaction conditions. Potential products include amides, amines, or substituted derivatives.

Scientific Research Applications

2-Amino-5-methylhex-4-enamide finds applications in various scientific fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with enzymes or receptors.

    Medicine: Exploring its potential as a drug candidate.

    Industry: Developing new materials or catalysts.

Mechanism of Action

The exact mechanism by which 2-Amino-5-methylhex-4-enamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, researchers can explore related compounds with similar structures. Some potential analogs include:

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

2-amino-5-methylhex-4-enamide

InChI

InChI=1S/C7H14N2O/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H2,9,10)

InChI Key

KNJMIVHAIOTUGI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C(=O)N)N)C

Origin of Product

United States

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